

In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 4-fluorophenylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl 4-fluorophenylcarbamate*

Cat. No.: *B181240*

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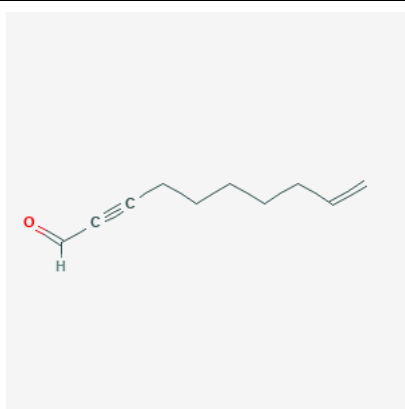
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of **tert-butyl 4-fluorophenylcarbamate**, a compound of interest in pharmaceutical and chemical research. The guide outlines predicted fragmentation patterns, proposes experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents visualizations of the fragmentation pathways.

Compound Information

Property	Value
Compound Name	Tert-butyl 4-fluorophenylcarbamate
Synonyms	N-Boc-4-fluoroaniline, tert-butyl N-(4-fluorophenyl)carbamate
Molecular Formula	C ₁₁ H ₁₄ FNO ₂
Molecular Weight	211.23 g/mol

Structure



Predicted Electron Ionization (EI) Mass Spectrometry Data

The following table summarizes the predicted prominent ions in the Electron Ionization (EI) mass spectrum of **tert-butyl 4-fluorophenylcarbamate**. The fragmentation of tert-butyl carbamates is characterized by several key pathways, including the loss of the stable tert-butyl carbocation, elimination of isobutylene, and cleavage of the carbamate group.

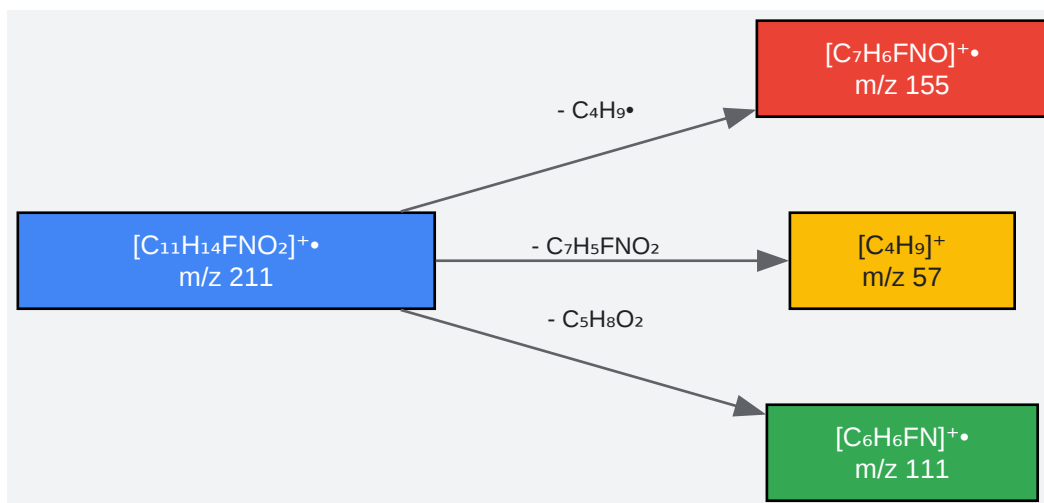
m/z (Predicted)	Proposed Fragment Ion	Neutral Loss	Fragmentation Pathway
211	$[\text{C}_{11}\text{H}_{14}\text{FNO}_2]^+\bullet$	-	Molecular Ion
196	$[\text{C}_{10}\text{H}_{11}\text{FNO}_2]^+\bullet$	$\text{CH}_3\bullet$	Loss of a methyl radical from the tert-butyl group
155	$[\text{C}_7\text{H}_6\text{FNO}]^+\bullet$	$\text{C}_4\text{H}_9\bullet$	Cleavage of the tert-butyl group
111	$[\text{C}_6\text{H}_6\text{FN}]^+\bullet$	$\text{C}_5\text{H}_8\text{O}_2$	Loss of the entire tert-butoxycarbonyl (Boc) group
95	$[\text{C}_6\text{H}_4\text{F}]^+$	$\text{C}_5\text{H}_{10}\text{NO}_2$	Cleavage of the C-N bond with loss of the carbamate group
57	$[\text{C}_4\text{H}_9]^+$	$\text{C}_7\text{H}_5\text{FNO}_2$	Formation of the tert-butyl cation

Fragmentation Pathways and Mechanisms

The fragmentation of **tert-butyl 4-fluorophenylcarbamate** under mass spectrometric conditions is expected to follow several well-established pathways for Boc-protected amines.

Alpha-Cleavage and Rearrangements of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is prone to characteristic fragmentation patterns. A primary fragmentation involves the loss of isobutylene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (a neutral loss of 44 Da). Another common fragmentation is the formation of the highly stable tert-butyl cation at m/z 57.

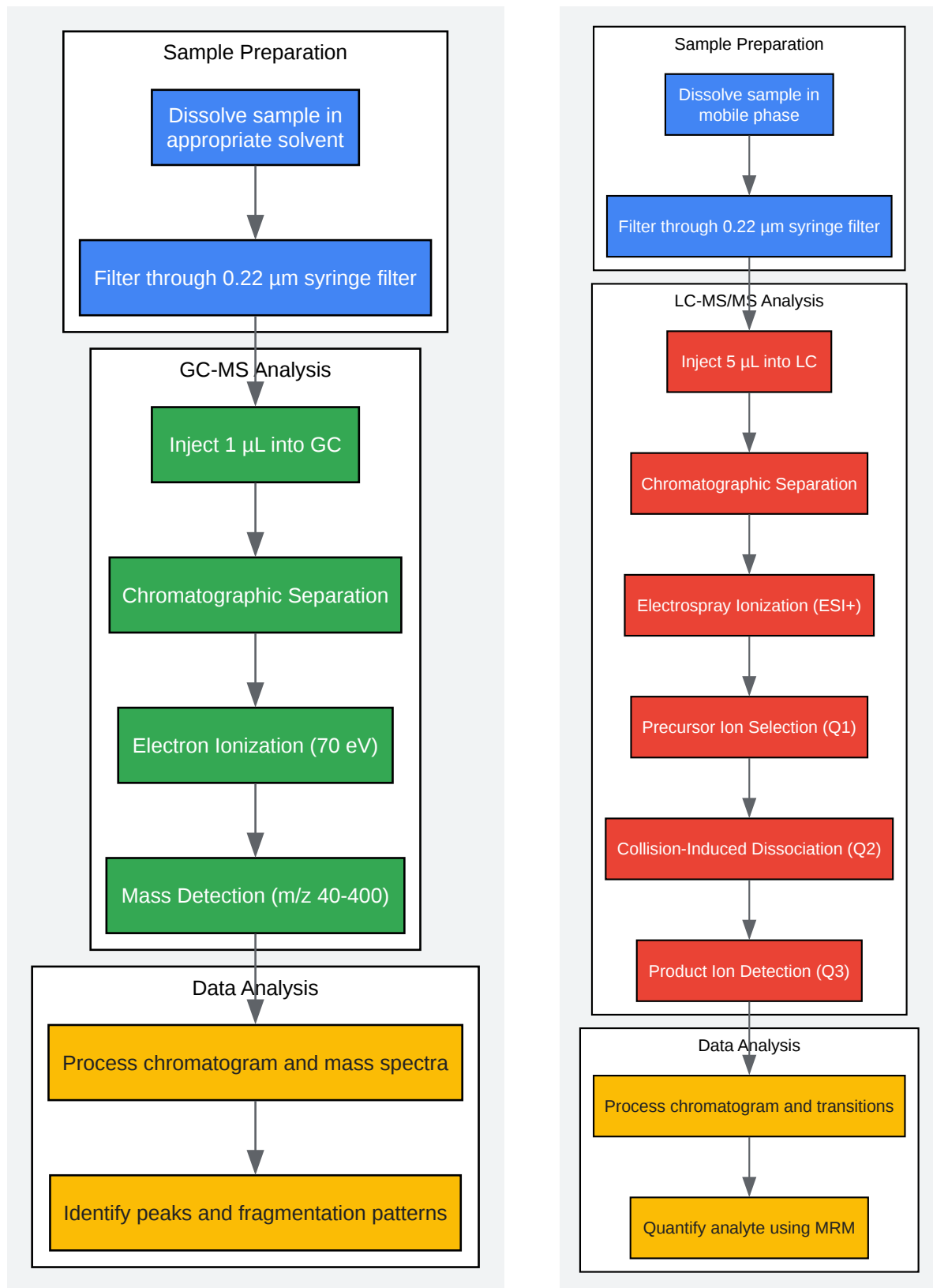
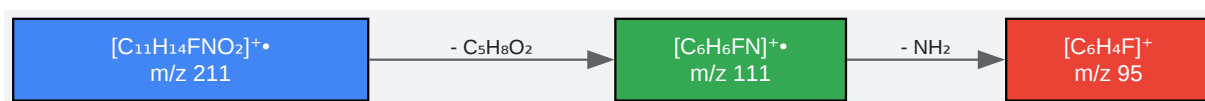


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Caption: Predicted EI fragmentation of **tert-butyl 4-fluorophenylcarbamate**.

Cleavage of the Carbamate Bond

Cleavage of the N-C(O) bond can lead to the formation of the 4-fluoroaniline radical cation. Further fragmentation of the aromatic ring can also occur.



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